Methyl 2-methylisonicotinate

Description

Properties

IUPAC Name |

methyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUNWJWOJPWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468273 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16830-24-3 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-Methylisonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: Methyl 2-methylisonicotinate is a substituted pyridine derivative that serves as a crucial heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a methyl ester at the 4-position and a methyl group at the 2-position, offers a unique combination of reactivity and steric/electronic properties. This guide provides an in-depth profile of this compound, covering its physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and its strategic application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Chemical Identity and Structural Profile

This compound is an organic compound classified as a pyridine carboxylate ester. The strategic placement of its functional groups makes it a valuable precursor for more complex molecular architectures.

-

IUPAC Name: Methyl 2-methylpyridine-4-carboxylate

-

Synonyms: 2-Methyl-4-pyridinecarboxylic acid methyl ester, Methyl 2-methylisonicotinic acid[1]

-

CAS Number: 16830-24-3[1]

-

Molecular Weight: 151.16 g/mol [1]

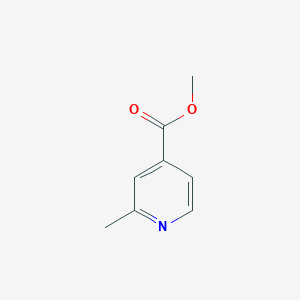

Caption: Chemical structure of this compound (CAS 16830-24-3).

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 108-110 °C (at 19 Torr) / ~225 °C (at 760 Torr) | [1] |

| Density | ~1.104 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, ether; Insoluble in water | [1] |

| Storage | Store under inert atmosphere at room temperature | [1] |

Synthesis and Purification Protocol

This compound is typically prepared via Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Rationale

The Fischer esterification proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. The reaction is reversible, and thus is typically performed with an excess of the alcohol (methanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis adapted from analogous procedures for isonicotinate esters.[3][4]

Materials:

-

2-Methylisonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methylisonicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

-

Catalyst Addition: Cool the suspension in an ice bath to approximately 10 °C. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise, ensuring the temperature does not exceed 20 °C.

-

Rationale: The reaction is exothermic; slow, cooled addition prevents overheating and potential side reactions. Sulfuric acid acts as the catalyst and a dehydrating agent.

-

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy and drives the reversible reaction towards the ester product.

-

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Slowly add solid sodium carbonate in portions with stirring until the solution is alkaline (pH > 8).

-

Rationale: Pouring onto ice dissipates the heat of neutralization. Sodium carbonate neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering them water-soluble salts.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 3 volumes).

-

Rationale: The ester product is significantly more soluble in the organic ether layer than in the aqueous layer, allowing for its efficient separation from inorganic salts and other water-soluble species.

-

-

Washing and Drying: Combine the organic extracts. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous Na₂SO₄ removes trace amounts of water.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude oil can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Profile for Structural Validation

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.[5]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N). ~7.8 ppm (s, 1H): Proton at C3. ~7.7 ppm (d, 1H): Proton at C5. ~3.9 ppm (s, 3H): Ester methyl protons (-OCH₃). ~2.6 ppm (s, 3H): Ring methyl protons (-CH₃). |

| ¹³C NMR | ~165 ppm: Ester carbonyl carbon (C=O). ~160 ppm, ~148 ppm, ~125 ppm, ~122 ppm: Aromatic carbons of the pyridine ring. ~52 ppm: Ester methyl carbon (-OCH₃). ~24 ppm: Ring methyl carbon (-CH₃). |

| IR (Infrared) | ~1725 cm⁻¹ (strong): C=O stretch of the ester. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250 cm⁻¹ (strong): C-O stretch of the ester. ~3000-2850 cm⁻¹: C-H stretching of methyl groups. |

| MS (Mass Spec) | m/z = 151: Molecular ion peak [M]⁺. m/z = 120: Fragment corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion. m/z = 92: Fragment corresponding to the loss of the carbomethoxy group (•COOCH₃). |

The Strategic Role in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of pharmaceuticals.[1] Both the pyridine core and its specific substitution pattern are of high interest to medicinal chemists.

The "Magic Methyl" Effect

The introduction of a methyl group into a drug candidate can have profound and sometimes unexpectedly beneficial effects on its biological properties, a phenomenon often termed the "magic methyl" effect.[6] The 2-methyl group in this compound is a prime example of a strategically placed methyl group that can be carried through a synthesis.

Caption: The multifaceted impact of a strategic methyl group in drug design.

Key contributions of the 2-methyl group include:

-

Steric Shielding: It can block metabolic attack on the pyridine nitrogen or adjacent positions, thereby increasing the metabolic stability and half-life of a drug.[7]

-

Conformational Restriction: The methyl group can lock the molecule into a specific, more biologically active conformation by preventing free rotation of adjacent groups.

-

Enhanced Binding: It can fit into small hydrophobic pockets within a target protein's active site, increasing binding affinity and potency.[6]

Synthetic Handle

The ester functional group is a versatile handle for further chemical transformations, including:

-

Amidation: Reaction with amines to form amides, a common functional group in many drugs.

-

Hydrolysis: Conversion back to the carboxylic acid, which can then be used in other coupling reactions.

-

Reduction: Reduction to the corresponding alcohol, opening up further synthetic pathways.

Safety and Handling

As an irritant, proper handling of this compound is essential in a laboratory setting.[1] Users should adhere to standard safety protocols for handling organic chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[1][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person into fresh air.[11]

-

In all cases of significant exposure or if symptoms persist, seek medical attention.[10]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the advantageous positioning of its methyl substituents make it a valuable tool for researchers. Understanding its profile and the rationale behind its use empowers scientists to design and synthesize novel molecules with improved therapeutic potential, particularly in the fields of oncology and beyond.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. lehigh.edu [lehigh.edu]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Methyl isonicotinate - Safety Data Sheet [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 2-methylisonicotinate: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-methylisonicotinate, a key heterocyclic building block. Intended for professionals in research and development, this document delves into the essential identification parameters, a detailed synthesis protocol, and the analytical techniques required for its unambiguous characterization.

Introduction

This compound, also known by its IUPAC name methyl 2-methylpyridine-4-carboxylate, is a substituted pyridine derivative with significant applications in organic synthesis. Its structural motif is a valuable scaffold for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its properties and synthesis is paramount for its effective utilization in research and development endeavors.

Part 1: Core Identification and Physical Properties

Accurate identification of chemical compounds is the bedrock of scientific research. This section provides the key identifiers and physical properties of this compound.

Key Identifiers

The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 16830-24-3 | [1][2][3][4][5][6][7] |

| IUPAC Name | methyl 2-methylpyridine-4-carboxylate | [4][8] |

| Molecular Formula | C₈H₉NO₂ | [1][3][4][6] |

| Molecular Weight | 151.16 g/mol | [1][3][4][6][8] |

| MDL Number | MFCD09991707 | [1][2][3] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid (at 20°C) | [1] |

| Purity | ≥98% | [1] |

Part 2: Synthesis of this compound

The most common and direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methylisonicotinic acid, with methanol in the presence of an acid catalyst.[8] This method is widely employed due to its reliability and straightforward procedure.

Reaction Scheme

Figure 1: Fischer Esterification of 2-Methylisonicotinic Acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures for pyridine carboxylic acids.

Materials:

-

2-Methylisonicotinic acid (1.0 eq)

-

Anhydrous Methanol (as solvent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylisonicotinic acid and a large excess of anhydrous methanol.

-

Acid Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Part 3: Analytical Characterization

Unambiguous identification of the synthesized product is critical. A combination of spectroscopic methods is employed for this purpose.

Spectroscopic Data

While publicly available spectra for this compound are limited, several suppliers indicate the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[2][5] The expected spectral characteristics are outlined below based on the compound's structure.

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons at the 2-position, and the methyl protons of the ester group. The chemical shifts and splitting patterns will be indicative of their respective electronic environments and neighboring protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the methyl carbon at the 2-position, the ester carbonyl carbon, and the ester methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm-1.

-

C-O stretch (ester): Bands in the 1300-1000 cm-1 region.

-

C=C and C=N stretches (aromatic ring): Absorptions in the 1600-1450 cm-1 region.

-

C-H stretches (aromatic and aliphatic): Bands typically above and below 3000 cm-1, respectively.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 151, corresponding to the molecular weight of this compound.

Analytical Workflow

Figure 2: Analytical Workflow for the Characterization of this compound.

Part 4: Applications and Safety

Applications

This compound is a versatile intermediate with applications in several fields:

-

Agrochemicals: It serves as a semiochemical, a signaling chemical, used in traps for monitoring and controlling thrips in agricultural settings.[8]

-

Pharmaceutical Synthesis: As a substituted pyridine, it is a valuable building block for the synthesis of more complex molecules with potential therapeutic properties.[8]

-

Materials Science: There is emerging interest in its use as a precursor for the synthesis of photosensitizers in dye-sensitized solar cells and as a component in luminescent metal-organic frameworks (MOFs).[8]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) is available for this compound.[9] Users should consult the SDS for detailed safety information.

General Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a foundational understanding of this compound, covering its essential identification, a detailed synthesis protocol, and the necessary analytical techniques for its characterization. This information is intended to support researchers and scientists in the effective and safe utilization of this important chemical intermediate in their research and development activities.

References

- 1. 16830-24-3 this compound AKSci 8594AA [aksci.com]

- 2. 16830-24-3|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - 16830-24-3 | VulcanChem [vulcanchem.com]

- 5. 16830-24-3 | MFCD09991707 | this compound [aaronchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]

- 8. Buy this compound | 16830-24-3 [smolecule.com]

- 9. aaronchem.com [aaronchem.com]

A Guide to the Spectroscopic Characterization of Methyl 2-methylisonicotinate

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-methylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical considerations for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this guide offers a robust predictive analysis based on established spectroscopic principles, serving as a valuable resource for its synthesis and characterization.

Introduction to this compound

This compound, with the molecular formula C₈H₉NO₂, is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Vitamin B3). Pyridine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The precise characterization of such compounds is paramount for ensuring their purity, confirming their structure, and understanding their chemical properties, which are critical aspects of the drug discovery and development process.

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural analysis of organic molecules. This guide will delve into the predicted spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a novel compound like this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.

-

Acquire a ¹H NMR spectrum, typically using a single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, more scans are generally required to achieve an adequate signal-to-noise ratio. Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

-

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The electron-withdrawing nature of the nitrogen atom and the ester group will significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.6 | d | ~5 | 1H |

| H-5 | ~7.5 | d | ~5 | 1H |

| H-6 | ~8.6 | s | - | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

| 2-CH₃ | ~2.6 | s | - | 3H |

-

Interpretation:

-

The proton at the C-6 position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet.

-

The protons at the C-3 and C-5 positions will appear as doublets due to coupling with each other.

-

The methyl protons of the ester group (-OCH₃) and the methyl group at the C-2 position (2-CH₃) will each appear as sharp singlets, as they have no adjacent protons to couple with.

-

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-5 | ~120 |

| C-6 | ~150 |

| C=O | ~165 |

| -OCH₃ | ~52 |

| 2-CH₃ | ~24 |

-

Interpretation:

-

The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift.

-

The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. C-2 and C-6, being adjacent to the nitrogen, will be significantly deshielded.

-

The methyl carbons will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1725 |

| C=N (Pyridine) | Stretch | ~1590 |

| C=C (Pyridine) | Stretch | ~1560, ~1470 |

| C-O (Ester) | Stretch | ~1250 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

-

Interpretation:

-

A strong, sharp peak around 1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ester.

-

The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

The C-O stretching vibration of the ester will be visible in the fingerprint region.

-

C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while those for the methyl groups will be just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis and Detection: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion.

Predicted Mass Spectrum

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 4: Predicted Key m/z Peaks in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 151 | [M]⁺• (Molecular Ion) |

| 120 | [M - OCH₃]⁺ |

| 92 | [M - COOCH₃]⁺ |

-

Interpretation:

-

The molecular ion peak at m/z 151 would confirm the molecular weight of the compound.

-

A prominent fragment would likely result from the loss of the methoxy radical (•OCH₃) to give an acylium ion at m/z 120.

-

Another significant fragmentation pathway would be the loss of the entire carbomethoxy radical (•COOCH₃) to yield the 2-methylpyridine cation at m/z 92.

-

Caption: Plausible EI-MS fragmentation pathways for this compound.

Overall Spectroscopic Workflow

The structural elucidation of a novel compound is a systematic process that integrates data from multiple spectroscopic techniques.

An In-depth Technical Guide to the Solubility of Methyl 2-methylisonicotinate in Common Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

Methyl 2-methylisonicotinate (CAS No. 16830-24-3), a pyridine derivative with the chemical formula C₈H₉NO₂, is a key intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals.[1] Its utility in drug discovery and process development is intrinsically linked to its solubility profile. A thorough understanding of how this compound behaves in various organic solvents is paramount for researchers and scientists. It dictates the choice of reaction media, purification strategies such as crystallization, and the formulation of final products. This guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with practical experimental guidance to empower laboratory professionals.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The polarity of both the solute (this compound) and the solvent is the primary determinant of their miscibility. This compound is a moderately polar molecule, owing to the presence of the nitrogen atom in the pyridine ring and the ester functional group. The additional methyl group on the pyridine ring, compared to its isomer methyl isonicotinate, slightly increases its lipophilicity, which can subtly influence its solubility in various organic solvents.

Solubility Profile of this compound

Precise, experimentally determined quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and calculated values provide a foundational understanding. The compound is generally described as soluble in organic solvents such as ethanol and ether, and insoluble in water.[1] This observation aligns with the expected behavior of a moderately polar organic molecule.

For a more quantitative perspective, we can analyze calculated solubility data and compare it with the experimental data of its close structural isomer, methyl isonicotinate. This comparative approach offers valuable insights, though it is crucial to recognize that the presence of the 2-methyl group will induce differences in solubility.

Table 1: Quantitative Solubility Data

| Solvent | Solvent Class | This compound (Calculated) | Methyl isonicotinate (Experimental, g/L @ 25°C) |

| Water | Aqueous | 3.4 - 6.6 mg/mL ("Very Soluble" on Log S scale)[2] | 21.12 |

| Methanol | Polar Protic | - | 179.61 |

| Ethanol | Polar Protic | Soluble[1] | 143.73 |

| Acetone | Polar Aprotic | - | 296.95 |

| Ethyl Acetate | Polar Aprotic | - | 198.53 |

| Dichloromethane | Chlorinated | - | 839.03 |

| Chloroform | Chlorinated | - | 528.79 |

| Toluene | Aromatic | - | 117.57 |

| Hexane | Nonpolar | - | 9.75 |

| Diethyl Ether | Ether | Soluble[1] | - |

Note: The calculated water solubility for this compound appears to contradict the qualitative description of "insoluble". This highlights the importance of experimental verification, as computational models may not fully capture all intermolecular interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of experimental data, a robust and reproducible protocol for determining the solubility of this compound is essential for any research endeavor. The isothermal shake-flask method is a widely accepted and reliable technique.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1]

Materials and Equipment

-

This compound (liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Isothermal shake-flask method for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. As it is a liquid, this can be done by ensuring a small, undissolved layer of the compound is present at the bottom of the vial after the addition of the solvent.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L), taking into account the dilution factor.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Conclusion

While a comprehensive, experimentally verified public dataset on the solubility of this compound is yet to be established, this guide provides a robust framework for researchers. By understanding the theoretical principles of solubility, leveraging comparative data from its structural isomer, and implementing a rigorous experimental protocol, scientists and drug development professionals can confidently determine the solubility of this vital chemical intermediate in a range of common organic solvents. This knowledge is fundamental to optimizing synthetic pathways, developing effective purification techniques, and ultimately, accelerating the pace of innovation.

References

An In-depth Technical Guide to the Safe Handling and Use of Methyl 2-methylisonicotinate

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their handling and safety profiles. Methyl 2-methylisonicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1][2] Its utility, however, is paired with a specific hazard profile that demands rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation. By fostering a deeper understanding of the chemical's properties, this document aims to empower researchers to work with confidence and safety.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[2] Understanding the causality of these hazards is the first step in mitigating risk. As a pyridine derivative and an ester, its reactivity and irritant properties are inherent to its chemical structure.

Globally Harmonized System (GHS) Classification

A thorough risk assessment begins with the GHS classification, which provides a universally understood language for chemical hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Data sourced from publicly available Safety Data Sheets.

The irritant nature of this compound stems from its ability to interact with biological tissues. On the skin and in the eyes, it can cause localized inflammation and discomfort. If inhaled, the vapors can irritate the mucous membranes of the respiratory tract. While not classified as acutely toxic via inhalation or dermal contact in available literature, its irritant properties necessitate robust protective measures.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a compound is critical to anticipating its behavior in the laboratory environment.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Colorless to yellow liquid | [2] |

| Boiling Point | ~225 °C at 760 mmHg | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |

| Melting Point | ~ -4 °C | Will be in liquid form under standard laboratory conditions. |

| Vapor Pressure | 0.104 mmHg at 25°C | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [2] |

The relatively high boiling point suggests that at ambient temperature, the risk of inhaling significant quantities of vapor is low. However, this can change dramatically if the compound is heated or aerosolized. Its insolubility in water has implications for spill cleanup and decontamination procedures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

The Primacy of Engineering Controls

The most effective way to mitigate exposure is to handle this compound within a well-ventilated area.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors, especially if the compound is heated.

-

Ventilation: The laboratory should have a general ventilation system that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against direct contact.

| PPE Type | Specification | Rationale and Field-Proven Insights |

| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities. |

| Hand Protection | Butyl or Nitrile rubber gloves. | As an ester and aromatic heterocyclic compound, glove selection is critical. Butyl rubber offers excellent resistance to esters and ketones. Nitrile gloves provide good general chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |

| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | This provides a barrier against accidental spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is generally not required if work is conducted within a properly functioning chemical fume hood. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. Personnel must be properly fit-tested and trained in respirator use. |

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for maintaining a safe laboratory environment.

Prudent Handling Practices

-

Avoid Contact: Always avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Grounding: When transferring larger quantities, take precautionary measures against static discharge.

Storage Requirements

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

-

Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow: Synthesis of Methyl Piperidine-2-methyl-4-carboxylate

To provide a practical context for the safe handling of this compound, the following is a representative experimental protocol for its reduction.

Reaction Scheme

Caption: Workflow for the hydrogenation of this compound.

Step-by-Step Protocol

This protocol is adapted from a documented synthetic procedure and should only be performed by trained personnel in a suitable laboratory setting.[4]

-

Preparation (in a chemical fume hood): To a solution of this compound (2.00 g, 13.2 mmol) in acetic acid (20 mL), add Platinum(IV) oxide (451 mg, 1.98 mmol).

-

Reaction Setup: Place the reaction mixture in a pressure vessel suitable for hydrogenation.

-

Hydrogenation: Stir the mixture at 40 °C for 2 days under a hydrogen atmosphere (3 MPa or approximately 435 psi). Note: The original search results mentioned 50 psi, but the more detailed patent specifies 3 MPa. This higher pressure requires specialized equipment and training.

-

Workup: Upon completion, filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be further purified by dissolving the residue in water, neutralizing with a base such as potassium carbonate, and performing an extraction with an organic solvent, followed by chromatographic purification if necessary.

Emergency Procedures: Preparedness and Response

Even with the most stringent precautions, accidental exposures and spills can occur. A well-defined emergency plan is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision-making workflow for a chemical spill.

Minor Spill (less than 100 mL, contained within a fume hood):

-

Alert Personnel: Inform others in the immediate area of the spill.

-

Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

-

Don PPE: Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl or nitrile).

-

Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste through your institution's EHS program.

Major Spill (greater than 100 mL, or any amount outside of a fume hood):

-

Evacuate: Immediately evacuate the laboratory and alert others to do the same.

-

Isolate: Close the laboratory doors to contain the vapors.

-

Call for Help: Contact your institution's emergency response number or EHS department immediately.

-

Report: Provide the dispatcher with the name of the chemical, the estimated amount spilled, and the location.

-

Do Not Re-enter: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.

Conclusion: A Culture of Safety

This compound is a versatile reagent with a manageable hazard profile when handled with the appropriate precautions. The foundation of its safe use lies not just in following procedures, but in understanding the rationale behind them. By integrating the principles of risk assessment, engineering controls, proper PPE selection, and emergency preparedness into all workflows involving this compound, researchers can confidently and safely advance their scientific endeavors. This guide serves as a technical resource to support that culture of safety, ensuring that scientific discovery and personal well-being go hand in hand.

References

The Rising Profile of Methyl 2-methylisonicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

Methyl 2-methylisonicotinate, a substituted pyridine carboxylic acid ester, is emerging from the realm of chemical intermediates to be recognized as a valuable and versatile scaffold in medicinal chemistry. While its direct biological activities are not extensively documented, its strategic functionalization provides a gateway to a diverse array of pharmacologically active molecules. This technical guide delves into the core attributes of this compound, exploring its synthetic utility, key derivatization pathways, and its potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery programs.

Introduction: Beyond an Intermediate

For years, this compound has been predominantly viewed as a laboratory chemical, an intermediate in the synthesis of more complex organic compounds.[1] However, a deeper analysis of its structural features—a pyridine ring with a strategically placed methyl group and a readily modifiable ester functionality—reveals its significant potential as a foundational element in drug design. The pyridine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The methyl group at the 2-position introduces steric and electronic modifications that can influence binding affinity and selectivity, while the methyl ester at the 4-position serves as a convenient handle for a variety of chemical transformations.

This guide will illuminate the pathways by which this seemingly simple molecule can be transformed into libraries of diverse compounds with the potential for significant therapeutic impact. We will explore its conversion into key reactive intermediates and showcase its application in the synthesis of compounds with demonstrated biological activity.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 108-110 °C (at 19 Torr) | |

| Solubility | Soluble in common organic solvents |

The synthesis of this compound is typically achieved through the esterification of 2-methylisonicotinic acid with methanol, often in the presence of an acid catalyst like sulfuric acid.[3]

Key Synthetic Transformations and Medicinal Chemistry Applications

The true potential of this compound in medicinal chemistry is unlocked through its conversion into more functionalized intermediates. Two primary derivatization pathways are of particular importance: hydrolysis to the corresponding carboxylic acid and conversion to the hydrazide.

2-Methylisonicotinic Acid: A Gateway to Amide and Ester Derivatives

The hydrolysis of this compound to 2-methylisonicotinic acid is a straightforward yet critical transformation. This carboxylic acid is a versatile intermediate for the synthesis of a wide range of amide and ester derivatives, which are common functionalities in bioactive molecules. A Chinese patent highlights the use of 2-methylnicotinic acid (an isomer) as an intermediate in the synthesis of preclinical anti-tumor and anti-rheumatic drugs, underscoring the therapeutic potential of this structural class.[4]

Experimental Protocol: Hydrolysis of this compound to 2-Methylisonicotinic Acid

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Hydrolysis: Add a solution of lithium hydroxide (or another suitable base) (1.1 eq) in water to the reaction mixture.

-

Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidification: Carefully add a mineral acid, such as hydrochloric acid, to the reaction mixture to precipitate the 2-methylisonicotinic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

2-Methylisonicotinohydrazide: A Precursor to Diverse Heterocycles and Hydrazones

The reaction of this compound with hydrazine hydrate is a pivotal step in accessing a rich chemical space of medicinally relevant compounds.[5][6] The resulting 2-methylisonicotinohydrazide is a key building block for the synthesis of various hydrazones and heterocyclic compounds, which have demonstrated a broad spectrum of biological activities.

Experimental Protocol: Synthesis of 2-Methylisonicotinohydrazide

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq) in a suitable solvent like ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, 2-methylisonicotinohydrazide, will often precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Purification (if necessary): Recrystallize the product from a suitable solvent to obtain a pure sample.

-

Characterization: Verify the identity and purity of the synthesized hydrazide using NMR, IR, and mass spectrometry.

The hydrazide moiety is a versatile functional group that can be readily condensed with various aldehydes and ketones to form isonicotinoyl hydrazones. This class of compounds has been extensively investigated for its therapeutic potential.

Potential Therapeutic Applications of Derivatives

The derivatization of this compound opens the door to a multitude of potential therapeutic applications, leveraging the established biological activities of isonicotinic acid derivatives.

Antitubercular Agents

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone of tuberculosis treatment. The 2-methyl substitution on the pyridine ring offers a promising avenue for developing novel isoniazid analogs with potentially improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Anticancer Agents

The pyridine nucleus is a common feature in many kinase inhibitors and other anticancer agents. A Chinese patent discloses isonicotinic acid derivatives with anticancer activity, particularly against cancers associated with the overexpression of EGFR.[7] The ability to generate diverse libraries of amides and hydrazones from this compound makes it an attractive starting point for the discovery of new oncology drug candidates.

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of isonicotinic acid have also been explored for their anti-inflammatory properties. Furthermore, the structural motif is present in inhibitors of various enzymes, and the derivatization of this compound could lead to the discovery of novel enzyme inhibitors for a range of therapeutic targets.[8]

Structure-Activity Relationship (SAR) Considerations

Systematic derivatization of the 2-methylisonicotinate scaffold allows for the exploration of structure-activity relationships. Key areas for modification include:

-

The 2-Methyl Group: While providing a fixed substitution point, its interaction with the target protein is crucial.

-

The Amide/Hydrazone Linkage: The nature of the substituent attached to the carbonyl group will significantly impact the compound's physicochemical properties and biological activity.

-

Substitution on Aryl Rings: When aryl aldehydes or ketones are used to form hydrazones, the substitution pattern on the aryl ring can be varied to optimize target engagement and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its strategic derivatization into key intermediates like 2-methylisonicotinic acid and 2-methylisonicotinohydrazide provides a robust platform for the synthesis of diverse compound libraries. The established pharmacological relevance of the isonicotinic acid scaffold, coupled with the opportunities for novel structural modifications offered by the 2-methyl substituent, positions this compound as a valuable tool for drug discovery researchers. Future exploration of its derivatives is likely to yield novel clinical candidates for a variety of diseases, further solidifying the importance of this versatile molecule in the landscape of modern medicinal chemistry.

References

- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H9NO2 | CID 11542811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 8. Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-methylisonicotinate: A Versatile Scaffold for the Strategic Synthesis of Novel Heterocycles

Executive Summary

Methyl 2-methylisonicotinate (M2M) is a readily available pyridine derivative whose strategic value as a precursor for complex heterocyclic systems is significant, yet underexplored in single-step methodologies. Fused pyridine heterocycles, such as pyridopyrimidines and pyridopyrazines, represent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the M2M scaffold. Rather than presenting hypothetical one-pot reactions, we focus on scientifically validated, multi-step synthetic strategies. By dissecting the inherent reactivity of M2M's key functional groups—the C2-methyl, the C4-ester, and the pyridine ring—we lay out plausible and actionable pathways for the rational design and synthesis of novel, high-value heterocyclic compounds. This guide emphasizes the functionalization of the C2-methyl group as a robust and reliable gateway to a diverse range of fused ring systems, complete with a detailed experimental protocol for a key transformation.

Part 1: Reactivity Analysis of the this compound Scaffold

The synthetic utility of this compound is dictated by the interplay of its three primary functional regions. Understanding the unique reactivity of each is paramount to designing successful synthetic strategies.

-

The C2-Methyl Group: The protons on the methyl group at the 2-position (an α-picolyl moiety) exhibit enhanced acidity compared to those on a simple alkylbenzene like toluene. The electron-withdrawing nature of the pyridine ring nitrogen stabilizes the conjugate base (the picolyl anion) formed upon deprotonation. This allows for the selective removal of a proton using strong, non-nucleophilic bases such as butyllithium (BuLi) or lithium diisopropylamide (LDA), transforming the otherwise unreactive methyl group into a potent carbon nucleophile[1].

-

The C4-Ester Group: The methyl ester at the 4-position serves as a classic electrophilic site. It is susceptible to nucleophilic acyl substitution by a variety of nucleophiles (e.g., amines, hydrazines, organometallics), enabling its conversion into amides, hydrazides, or ketones. This functionality is a key handle for introducing new atoms that will form part of the annulated heterocyclic ring.

-

The Pyridine Ring: The pyridine nucleus itself is an electron-deficient aromatic system. This property makes it resistant to electrophilic aromatic substitution but activates it towards metal-mediated C-H activation, often directed by the nitrogen atom[2][3]. While direct nucleophilic aromatic substitution on the ring is difficult without a leaving group, the ring's electronic nature is crucial for activating the attached methyl and ester groups.

The following diagram illustrates the primary reactive centers of the M2M scaffold and the types of transformations they can initiate.

Caption: Reactivity map of this compound.

Part 2: Strategic Pathways to Fused Heterocycles

Direct one-pot cyclocondensation of M2M with binucleophiles is challenging due to the low acidity of the methyl protons under conditions compatible with nucleophilic attack at the ester. Therefore, a more robust and logical approach involves a two-stage strategy: initial functionalization of the scaffold followed by a cyclization step.

Strategy A: C2-Methyl Group Functionalization Followed by Cyclization (Recommended)

This strategy is the most versatile and reliable. It involves converting the relatively inert C2-methyl group into a more reactive functional group (an electrophile or a stabilized nucleophile) prior to the ring-forming reaction.

Workflow A.1: Oxidation to Aldehyde and Subsequent Condensation

The most direct path involves the selective oxidation of the C2-methyl group to a formyl group. This creates the highly reactive Methyl 2-formylisonicotinate , an ideal precursor for condensation reactions.

-

Oxidation: The oxidation of 2-picoline derivatives to their corresponding aldehydes is a well-established transformation. A standard and effective method utilizes selenium dioxide (SeO₂) in a suitable solvent like toluene or dioxane under reflux[4]. This step transforms the latent functionality of the methyl group into a potent electrophilic handle for cyclization.

-

Cyclocondensation: The resulting aldehyde is now primed for reaction with a wide array of 1,2- or 1,3-binucleophiles. For example, reaction with hydrazine or its derivatives leads to pyridopyridazines, while condensation with guanidine or amidines can yield pyridopyrimidines[5][6]. These reactions typically proceed under mild acidic or basic catalysis with the removal of water.

The following workflow diagram illustrates this highly effective two-step sequence.

Caption: Synthetic workflow via the oxidation-condensation pathway.

Workflow A.2: Deprotonation and Claisen-type Condensation

An alternative functionalization route uses the nucleophilic character of the C2-methyl group after deprotonation.

-

Anion Formation: Treatment of M2M with a strong base like LDA at low temperature generates the 2-picolyl anion[1].

-

Carbon-Carbon Bond Formation: This nucleophilic anion can participate in classic C-C bond-forming reactions. For instance, a crossed Claisen condensation with a non-enolizable ester (e.g., diethyl carbonate) would yield a β-keto ester intermediate[7][8][9]. This intermediate is a classic precursor for building six-membered rings.

-

Cyclization: The resulting β-keto ester can then be cyclized with reagents like guanidine or urea to form substituted pyridopyrimidinone heterocycles.

Strategy B: Proposed Direct Cyclocondensation via In Situ C-H Activation

While not yet established in the literature for this specific substrate, a direct cyclocondensation is theoretically plausible under carefully controlled conditions. This advanced strategy would aim to combine nucleophilic attack at the ester and deprotonation of the methyl group in a single pot.

Proposed Mechanistic Sequence:

-

Intermediate Formation: A binucleophile, such as hydrazine, first attacks the C4-ester to form a more stable hydrazide intermediate. This reaction is typically efficient in an alcoholic solvent.

-

In Situ C-H Activation: A strong, non-nucleophilic base (e.g., potassium tert-butoxide or KHMDS) is introduced to selectively deprotonate the C2-methyl group, forming the picolyl anion. The choice of base is critical to avoid deprotonating the hydrazide N-H protons preferentially.

-

Intramolecular Cyclization: The generated anion would then undergo a rapid intramolecular nucleophilic attack on the hydrazide carbonyl carbon.

-

Dehydration: The resulting cyclic intermediate would subsequently eliminate a molecule of water to afford the final aromatic fused heterocycle, such as a pyridopyrazinone.

Causality and Challenges: The success of this strategy hinges on the delicate balance of reactivity. The base must be strong enough to deprotonate the methyl group but not so reactive that it leads to undesired side reactions. The temperature and solvent would need to be carefully optimized to favor the intramolecular cyclization over intermolecular side reactions. This proposed route represents a challenging but potentially atom-economical area for future process development.

Part 3: Experimental Protocols & Data

To provide a self-validating and trustworthy methodology, the following section details the robust two-step procedure outlined in Strategy A.1.

Detailed Protocol: Synthesis of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol is based on well-established, analogous transformations and provides a reliable pathway from M2M to a representative fused heterocycle.

Step 1: Synthesis of Methyl 2-formylisonicotinate

| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |

| This compound | 151.16 | 10.0 g | 66.1 mmol | 1.0 equiv |

| Selenium Dioxide (SeO₂) | 110.96 | 8.0 g | 72.1 mmol | 1.1 equiv |

| 1,4-Dioxane | - | 150 mL | - | Solvent |

| Water | 18.02 | 1.5 mL | 83.2 mmol | 1.25 equiv |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 66.1 mmol) and 1,4-dioxane (150 mL).

-

Add selenium dioxide (8.0 g, 72.1 mmol) and water (1.5 mL) to the solution.

-

Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford Methyl 2-formylisonicotinate as a solid.

Step 2: Synthesis of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one

| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |

| Methyl 2-formylisonicotinate | 165.15 | 5.0 g | 30.3 mmol | 1.0 equiv |

| Guanidine Hydrochloride | 95.53 | 3.47 g | 36.3 mmol | 1.2 equiv |

| Sodium Ethoxide | 68.05 | 2.47 g | 36.3 mmol | 1.2 equiv |

| Ethanol (Absolute) | - | 100 mL | - | Solvent |

Procedure:

-

To a 250 mL round-bottom flask under an inert atmosphere of nitrogen, add absolute ethanol (100 mL), guanidine hydrochloride (3.47 g, 36.3 mmol), and sodium ethoxide (2.47 g, 36.3 mmol). Stir the resulting suspension for 15 minutes at room temperature to liberate free guanidine.

-

Add Methyl 2-formylisonicotinate (5.0 g, 30.3 mmol) to the mixture in one portion.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. A precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL).

-

Dry the solid product under vacuum to yield 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one. The product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

This compound is a potent and versatile precursor for the synthesis of novel fused heterocycles. While direct, one-pot cyclocondensations are not readily achieved, its true value is unlocked through strategic, multi-step pathways. The functionalization of the C2-methyl group—primarily through oxidation to a formyl derivative—provides a reliable and high-yielding entry point to a diverse family of pyridopyrimidines, pyridopyrazines, and other valuable heterocyclic cores. This approach, grounded in well-established chemical principles, offers a robust platform for discovery chemistry and the development of new molecular entities. Future research may focus on developing catalytic methods for the direct C-H activation and cyclization of the M2M scaffold, which could provide more atom-economical routes to these important structures.

References

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Topic: Theoretical and Computational Studies of Methyl 2-methylisonicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl 2-methylisonicotinate, a pyridine derivative of significant interest in medicinal chemistry and materials science. While specific computational literature on this exact molecule is emerging, this document establishes a robust methodological approach based on established computational studies of analogous pyridine structures. We detail the application of Density Functional Theory (DFT) for elucidating electronic structure and reactivity, molecular docking for predicting protein-ligand interactions, and molecular dynamics (MD) simulations for assessing complex stability. The causality behind methodological choices is explained, and detailed, reproducible protocols are provided. This guide is intended to serve as a foundational resource for researchers employing computational tools to explore the structure-property relationships of this compound and to accelerate the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are cornerstone heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. This compound (C₈H₉NO₂) belongs to this vital class of molecules. Understanding its behavior at a molecular level is paramount for harnessing its full potential.

Computational and theoretical studies offer a powerful lens to dissect the intricate relationship between molecular structure and function, enabling the prediction of chemical behavior and biological activity before costly and time-consuming synthesis.[1] Techniques like Density Functional Theory (DFT) and molecular modeling have become indispensable in modern chemistry for predicting electronic structure, reactivity, and potential biological targets, thereby guiding the synthesis of novel compounds with enhanced functionalities.[2][3] The strategic introduction of a methyl group, as in this compound, can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects, a common and effective strategy in lead compound optimization.[4]

This guide provides senior researchers and drug development professionals with a detailed overview of the key computational methodologies applicable to this compound, grounding theoretical principles in practical, step-by-step protocols.

Molecular Profile of this compound

A thorough understanding of the fundamental properties of this compound is the starting point for any theoretical investigation.

-

Chemical Structure:

-

IUPAC Name: Methyl 2-methylpyridine-4-carboxylate

-

Molecular Formula: C₈H₉NO₂[5]

-

Molecular Weight: 151.16 g/mol (approx.)

-

-

Physicochemical Properties: A summary of key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem[5] |

| Molecular Weight | 151.16 g/mol | - |

| Appearance | Colorless or light yellow liquid | Patent Data[6] |

| Solubility | Soluble in organic solvents (alcohol, ethyl acetate) | Patent Data[6] |

-

Synthesis and Applications: this compound is typically synthesized from 2-methylisonicotinic acid and methanol.[7] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Notably, 2-methylnicotinic acid, derived from the related methyl 2-methylnicotinate, is an intermediate for the ATP competitive IKK beta inhibitor drug ML-120B and the oncolytic drug BAY 43-9006.[6] Its structural features also suggest potential applications in developing materials for dye-sensitized solar cells and luminescent metal-organic frameworks (MOFs).[7]

Core Computational Methodologies: A Practical Guide

The following sections detail the theoretical background and practical workflows for the computational analysis of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Expertise & Causality: DFT is the workhorse of modern computational chemistry for studying the electronic properties of molecules. It provides a favorable balance between computational cost and accuracy. By solving the Schrödinger equation in an approximate manner, DFT allows us to calculate ground-state electronic properties, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic signature. For pyridine derivatives, functionals like B3LYP or WB97XD with basis sets such as 6-31+G(d,p) have been shown to yield results that correlate well with experimental data.[3]

Experimental Protocol: DFT Workflow

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-